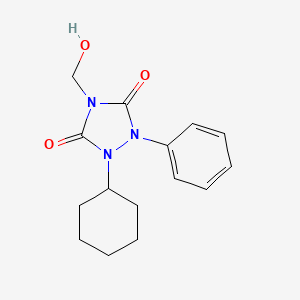
Bicarbamimide, 2-cyclohexyl-N-(hydroxymethyl)-3-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bicarbamimide, 2-cyclohexyl-N-(hydroxymethyl)-3-phenyl- is a complex organic compound with a unique structure that includes a cyclohexyl group, a hydroxymethyl group, and a phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bicarbamimide, 2-cyclohexyl-N-(hydroxymethyl)-3-phenyl- typically involves multiple steps. One common method includes the reaction of cyclohexylamine with phenyl isocyanate to form an intermediate, which is then reacted with formaldehyde to introduce the hydroxymethyl group. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
化学反応の分析
Types of Reactions
Bicarbamimide, 2-cyclohexyl-N-(hydroxymethyl)-3-phenyl- can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.
Substitution: Reagents like bromine or nitric acid can be used under controlled conditions.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
科学的研究の応用
Bicarbamimide, 2-cyclohexyl-N-(hydroxymethyl)-3-phenyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer activity.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Bicarbamimide, 2-cyclohexyl-N-(hydroxymethyl)-3-phenyl- involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- Glycine, 2-cyclohexyl-N-(but-3-yn-1-yl)oxycarbonyl-, undecyl ester
- 2-Cyclohexyl-N-((2-hydroxyethyl)glycyl)acetamide
- 2-Cyclohexyl-N-[(Z)-(3-methoxyphenyl/3-hydroxyphenyl) methylidene]hydrazinecarbothioamides
Uniqueness
Bicarbamimide, 2-cyclohexyl-N-(hydroxymethyl)-3-phenyl- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its hydroxymethyl group, in particular, allows for unique interactions and modifications that are not possible with similar compounds.
This detailed article provides a comprehensive overview of Bicarbamimide, 2-cyclohexyl-N-(hydroxymethyl)-3-phenyl-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
34882-34-3 |
|---|---|
分子式 |
C15H19N3O3 |
分子量 |
289.33 g/mol |
IUPAC名 |
1-cyclohexyl-4-(hydroxymethyl)-2-phenyl-1,2,4-triazolidine-3,5-dione |
InChI |
InChI=1S/C15H19N3O3/c19-11-16-14(20)17(12-7-3-1-4-8-12)18(15(16)21)13-9-5-2-6-10-13/h1,3-4,7-8,13,19H,2,5-6,9-11H2 |
InChIキー |
NHOIDYQBPLGEJQ-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)N2C(=O)N(C(=O)N2C3=CC=CC=C3)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-[(3,4-dimethyl-6-nitroacridin-9-yl)amino]-3-methoxyphenyl]methanesulfonamide](/img/structure/B14153898.png)
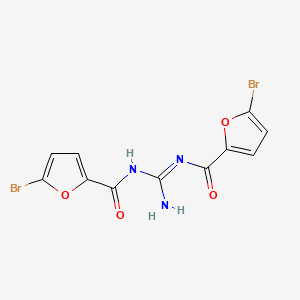
![N-(1-butyl-6-methoxypyrazolo[3,4-b]quinolin-3-yl)propanamide](/img/structure/B14153909.png)

![1-[3-(Benzyloxy)benzyl]-4-(diphenylmethyl)piperazine](/img/structure/B14153919.png)

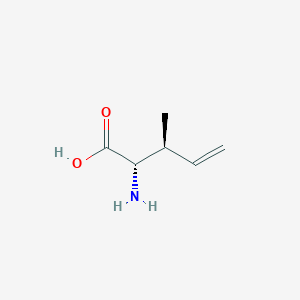
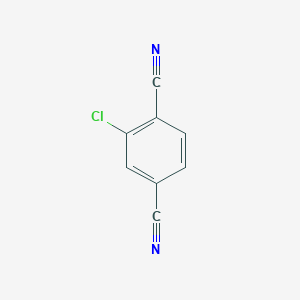
![2-[(2,4-Dimethoxyphenyl)(methylsulfonyl)amino]-N,N-bis(phenylmethyl)acetamide](/img/structure/B14153946.png)
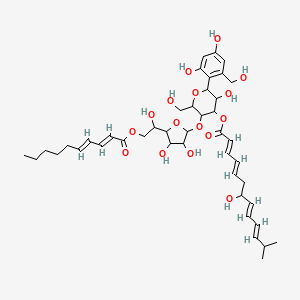
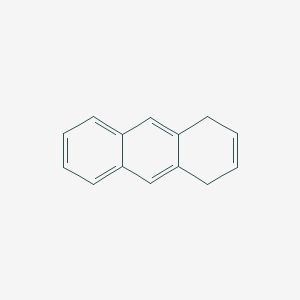
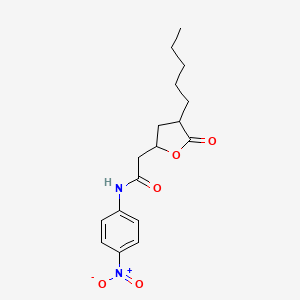
![6-Chloro-3-{2-oxo-2-[(prop-2-en-1-yl)oxy]ethyl}-1,3-benzothiazol-3-ium bromide](/img/structure/B14153980.png)
![2-[1-[[4-Methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl]methyl]-6-indolyl]acetic acid](/img/structure/B14153991.png)
